molecular formula C27H19N3O3S B11781143 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide

Cat. No.: B11781143
M. Wt: 465.5 g/mol
InChI Key: NMEOXGDLHFEOIM-UHFFFAOYSA-N
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Description

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole moiety, a cyano group, and a phenylpyridine structure, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the cyano group, and the coupling of the phenylpyridine moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-(Benzo[d][1,3]dioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H19N3O3S

Molecular Weight

465.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C27H19N3O3S/c28-15-22-21(19-11-12-24-25(13-19)33-17-32-24)14-23(18-7-3-1-4-8-18)30-27(22)34-16-26(31)29-20-9-5-2-6-10-20/h1-14H,16-17H2,(H,29,31)

InChI Key

NMEOXGDLHFEOIM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=C3C#N)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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